2-(Benzyloxy)-3-chlorobenzoic acid
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Overview
Description
2-(Benzyloxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the 2-position is replaced by a benzyloxy group, and the hydrogen atom in the 3-position is replaced by a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-chlorobenzoic acid with benzyl alcohol in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(Benzyloxy)benzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Benzyloxy)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can influence its electronic properties and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Chlorobenzoic acid: Lacks the benzyloxy group, affecting its binding affinity and interactions.
2-(Methoxy)-3-chlorobenzoic acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
Uniqueness
2-(Benzyloxy)-3-chlorobenzoic acid is unique due to the presence of both the benzyloxy and chlorine substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-chloro-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMWOHVVXWSPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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